molecular formula C32H31FN2O5 B303891 N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303891
M. Wt: 542.6 g/mol
InChI Key: XWKRKEYIDNSNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a quinolinecarboxamide and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound may modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in various scientific research studies and may have potential use in the treatment of cancer and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the research of N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to further investigate the mechanism of action of this compound, as it is not fully understood. Additionally, future research could focus on optimizing the synthesis method to yield higher purity and yield of the compound. Furthermore, future studies could investigate the potential use of this compound in combination with other therapeutic agents for enhanced effectiveness. Finally, future research could investigate the potential use of this compound in clinical trials for the treatment of cancer and neurodegenerative diseases.
In conclusion, N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has shown potential therapeutic applications in various scientific research studies. This compound has been synthesized through various methods and has been shown to inhibit the growth and proliferation of cancer cells, as well as have neuroprotective effects in animal models of neurodegenerative diseases. While this compound has several advantages for lab experiments, such as its potential therapeutic applications, it also has limitations, such as its limited availability and high cost. Future research could focus on further investigating the mechanism of action of this compound, optimizing the synthesis method, investigating the potential use in combination with other therapeutic agents, and conducting clinical trials for the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been achieved through various methods. One of the most common methods involves the reaction of 4-fluoroaniline, 3,4,5-trimethoxybenzaldehyde, and 2-methyl-5-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid in the presence of a catalyst. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potential therapeutic applications in various scientific research studies. This compound has been studied for its anticancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C32H31FN2O5

Molecular Weight

542.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C32H31FN2O5/c1-18-28(32(37)35-23-12-10-22(33)11-13-23)29(21-16-26(38-2)31(40-4)27(17-21)39-3)30-24(34-18)14-20(15-25(30)36)19-8-6-5-7-9-19/h5-13,16-17,20,29,34H,14-15H2,1-4H3,(H,35,37)

InChI Key

XWKRKEYIDNSNQU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)NC5=CC=C(C=C5)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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